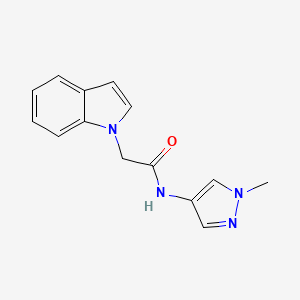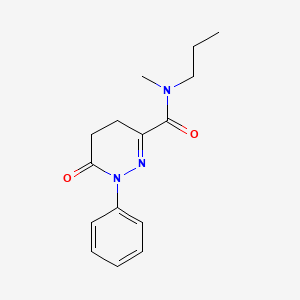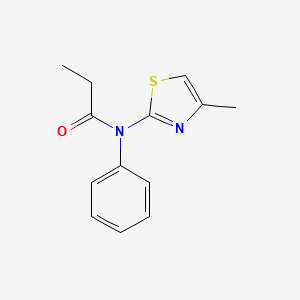
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have inhibitory effects on a variety of cellular processes, making it a valuable tool for investigating the mechanisms of various diseases and disorders.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the kinase. This leads to a disruption of the kinase's ability to phosphorylate target proteins, which in turn affects a variety of cellular processes. The exact mechanism of inhibition is still being investigated, but studies have shown that this compound can induce conformational changes in the CK2 enzyme that lead to reduced activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but studies have shown that the compound can affect a variety of cellular processes. In addition to its inhibitory effects on CK2, this compound has been shown to affect the activity of other kinases and phosphatases, as well as the expression of various genes. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is its specificity for CK2, which makes it a valuable tool for investigating the role of this kinase in disease processes. The compound is also relatively easy to synthesize and commercially available, which makes it accessible to a wide range of researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the compound's effects on other cellular processes can complicate data interpretation, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic applications in cancer and other diseases. Another area of research involves the use of this compound as a tool for investigating the mechanisms of other diseases and disorders, such as Alzheimer's disease and viral infections. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves several steps, starting with the reaction of 2-bromoacetophenone with 1H-indole to form 2-(1H-indol-1-yl)acetophenone. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been described in detail in several research papers, and the compound is commercially available from various suppliers.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research involves the inhibition of the protein kinase CK2, which has been implicated in a variety of diseases including cancer, Alzheimer's disease, and viral infections. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for investigating the role of this kinase in disease processes.
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-17-9-12(8-15-17)16-14(19)10-18-7-6-11-4-2-3-5-13(11)18/h2-9H,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDOSIDDAJJPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)


![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)


![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)